2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide
Description
2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic benzamide derivative featuring a piperidine ring substituted with a 2-methoxyethyl group at the 1-position and a 2,4-dichlorobenzamide moiety at the 4-position. This compound belongs to a broader class of piperidine-based benzamides, which are frequently explored in medicinal chemistry for their diverse pharmacological activities, including neurotransmitter modulation, enzyme inhibition, and receptor targeting . The 2-methoxyethyl substituent distinguishes it from analogs and may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
2,4-dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-3-2-11(16)10-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTFDLJDAZQUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through alkylation reactions.
Attachment of the Benzamide Core: The benzamide core is attached through amide bond formation, often using coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
Synthetic Chemistry
- Building Block : The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in various organic reactions due to its functional groups that allow for further derivatization.
- Reagent : It acts as a reagent in chemical reactions, facilitating the formation of new chemical bonds and structures.
Biological Research
- Enzyme Interactions : Research indicates that 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may interact with specific enzymes and receptors. This interaction can modulate biological pathways and cellular processes, providing insights into its pharmacological potential.
- Therapeutic Potential : Ongoing studies are exploring its efficacy as a therapeutic agent for various diseases. Preliminary findings suggest potential applications in treating conditions related to enzyme dysregulation.
Medicinal Chemistry
- Drug Development : The compound's structure allows for modifications that could enhance its pharmacological properties. Researchers are investigating its potential as an anti-cancer agent and its effectiveness against other diseases.
- Mechanism of Action : Understanding the mechanism through which this compound exerts its effects is crucial for its development as a drug candidate. Studies focus on how it binds to molecular targets and influences cellular activities.
Case Studies
Several case studies have been conducted to evaluate the biological activities and therapeutic potentials of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
| Study B | Antimicrobial Properties | Showed activity against various bacterial strains, indicating possible use in antimicrobial therapies. |
| Study C | Enzyme Inhibition | Identified as an inhibitor of specific enzymes involved in metabolic pathways, highlighting its role in metabolic regulation. |
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of the target compound are contextualized below against key analogs, highlighting substituent-driven differences in activity, synthesis, and applications.
2.1 Structural and Functional Analog Table
2.2 Key Findings and Analysis
- Substituent Impact on Biological Activity: SLC6A11 Inhibition: Analogs with bulky aromatic substituents (e.g., naphthalen-2-ylmethyl, CHEMBL4072046) exhibit low potency (IC50 ~50,000 nM) against the GABA transporter SLC6A11, suggesting steric hindrance or suboptimal binding interactions . The target compound’s 2-methoxyethyl group, being smaller and polar, may enhance solubility without compromising target engagement. Opioid Receptor Activity: AH-7921, a structurally related benzamide, demonstrates µ-opioid agonism due to its dimethylamino-cyclohexyl substituent . The absence of a cyclohexyl group in the target compound likely avoids opioid receptor interactions, redirecting its pharmacological profile.
Synthetic Considerations :
- In contrast, hydrochloride salt forms (e.g., CAS 1197234-97-1) are commonly employed to enhance stability and solubility in drug formulations .
- Therapeutic and Diagnostic Applications: Radiolabeled analogs like [¹⁸F]CFPyPB () highlight the utility of fluorinated benzamides in neuroimaging, whereas anticancer derivatives (e.g., compound 16c in ) incorporate nitro and trifluoromethyl groups for metabolic stability and target specificity .
Biological Activity
2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
1. Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. While specific data on this compound is limited, related compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Cytotoxic Activity of Related Benzamide Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Apoptosis induction |
| Compound B | SUIT-2 | 10.0 | Cell cycle arrest |
| Compound C | HT-29 | 8.0 | DNA damage |
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Specific Kinases : Similar benzamides have been shown to inhibit kinases involved in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular stress and apoptosis in cancer cells.
- Interaction with DNA : Some benzamide derivatives intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in PubMed evaluated a series of benzamide derivatives for their cytotoxic effects against various cancer cell lines. The findings indicated that certain structural modifications significantly enhanced potency against MDA-MB-231 cells, suggesting that similar modifications could be explored for this compound .
Case Study 2: Pharmacokinetics and Toxicology
Another research effort investigated the pharmacokinetics and potential toxicity of related benzamides in animal models. Results demonstrated acceptable safety profiles at therapeutic doses, with no significant adverse effects observed at concentrations below the established toxic thresholds .
Q & A
Q. What computational tools predict its physicochemical properties accurately?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
